Cas no 1207006-05-0 (3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)

3-Benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thienopyrimidinone core, which is of significant interest in medicinal chemistry and pharmaceutical research. Its structure combines a benzyl group at the 3-position and a 2-methylphenyl substituent at the 7-position, enhancing its potential as a scaffold for bioactive molecule development. The thienopyrimidinone framework is known for its versatility in modulating biological activity, particularly in targeting enzymes or receptors involved in disease pathways. This compound's synthetic accessibility and structural rigidity make it a valuable intermediate for further derivatization, offering opportunities for optimizing pharmacokinetic and pharmacodynamic properties in drug discovery efforts.
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one structure
1207006-05-0 structure
Product name:3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No:1207006-05-0
MF:C20H16N2OS
MW:332.418843269348
CID:5391413

3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-benzyl-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one
    • 3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
    • Inchi: 1S/C20H16N2OS/c1-14-7-5-6-10-16(14)17-12-24-19-18(17)21-13-22(20(19)23)11-15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3
    • InChI Key: GCSSVMUJLMXXMK-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC=CC=C2)C(=O)C2SC=C(C3=CC=CC=C3C)C=2N=1

3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3398-4321-5μmol
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1207006-05-0
5μmol
$63.0 2023-09-05
Life Chemicals
F3398-4321-2μmol
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1207006-05-0
2μmol
$57.0 2023-09-05
Life Chemicals
F3398-4321-2mg
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1207006-05-0
2mg
$59.0 2023-09-05
Life Chemicals
F3398-4321-10μmol
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1207006-05-0
10μmol
$69.0 2023-09-05
Life Chemicals
F3398-4321-15mg
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1207006-05-0
15mg
$89.0 2023-09-05
Life Chemicals
F3398-4321-10mg
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1207006-05-0
10mg
$79.0 2023-09-05
Life Chemicals
F3398-4321-4mg
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1207006-05-0
4mg
$66.0 2023-09-05
Life Chemicals
F3398-4321-1mg
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1207006-05-0
1mg
$54.0 2023-09-05
Life Chemicals
F3398-4321-5mg
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1207006-05-0
5mg
$69.0 2023-09-05
Life Chemicals
F3398-4321-3mg
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1207006-05-0
3mg
$63.0 2023-09-05

Additional information on 3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Introduction to 3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No: 1207006-05-0)

3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This heterocyclic molecule belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties. The compound is characterized by a fused thienopyrimidine ring system, with substituents that enhance its molecular interactions and biological relevance. Its chemical structure includes a benzyl group at the 3-position, a 2-methylphenyl (anisole) moiety at the 7-position, and a carbonyl group at the 4-position, contributing to its distinct electronic and steric properties.

The CAS No: 1207006-05-0 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. The synthesis of such complex molecules often involves multi-step organic reactions, including cyclization, condensation, and functional group transformations. The presence of the thieno[3,2-d]pyrimidine core suggests potential applications in drug discovery, particularly in targeting enzymes or receptors involved in critical biological pathways. The benzyl and 2-methylphenyl substituents may modulate binding affinity and selectivity, making this compound a promising candidate for further investigation.

In recent years, there has been growing interest in thienopyrimidine derivatives due to their reported activities against various diseases. For instance, studies have highlighted the potential of these compounds in inhibiting kinases and other enzymes implicated in cancer progression. The 3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one structure exhibits features that could interact with biological targets in novel ways. The benzyl group may enhance solubility and bioavailability, while the anisole moiety could influence binding orientation through hydrophobic interactions or π-stacking effects.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have been exploring derivatives of thienopyrimidines to improve pharmacokinetic profiles and therapeutic efficacy. The thieno[3,2-d]pyrimidine scaffold is particularly interesting because it combines elements of both thiophene and pyrimidine heterocycles, which are known for their biological activity. The carbonyl group at the 4-position provides a site for further derivatization, allowing chemists to tailor the molecule’s properties for specific applications.

The benzyl-7-(2-methylphenyl) substituents are strategically positioned to influence electronic distribution and steric hindrance around the core ring system. This arrangement could enhance binding interactions with biological targets by optimizing both enthalpic and entropic contributions to binding affinity. Computational studies have shown that such modifications can significantly improve drug-like properties, including metabolic stability and membrane permeability. These findings align with broader trends in medicinal chemistry where structural optimization is key to developing effective therapeutics.

Recent advancements in synthetic methodologies have enabled more efficient preparation of complex heterocyclic compounds like 3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one. Techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the introduction of aryl groups like 2-methylphenyl, while novel cyclization strategies have facilitated the construction of the thienopyrimidine core. These improvements not only reduce synthetic costs but also allow for greater structural diversity during lead optimization.

The pharmacological potential of this compound has been preliminarily explored through in vitro assays targeting enzymes such as kinases and phosphodiesterases. Preliminary data suggest that derivatives of this scaffold exhibit inhibitory activity against several disease-relevant targets. For example, modifications to the benzyl group have been shown to modulate potency against specific kinases involved in cancer signaling pathways. Such findings underscore the importance of structural diversity in identifying novel therapeutic agents.

In addition to their kinase inhibitory activity, thienopyrimidine derivatives have shown promise in other therapeutic areas. Research has indicated that these compounds may possess antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The unique combination of heterocyclic rings in 3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one may contribute to its broad-spectrum activity against pathogens resistant to conventional antibiotics.

The development of new drugs often involves rigorous testing to assess safety and efficacy before moving into clinical trials. While this compound has shown promise in preclinical studies, further research is needed to fully understand its pharmacological profile. Future investigations may focus on optimizing its chemical structure for improved bioavailability or exploring new mechanisms of action through additional derivatization efforts.

The role of computational chemistry has become increasingly important in modern drug discovery workflows. Molecular modeling techniques can predict how modifications to 3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one will affect its interactions with biological targets. These predictions can guide synthetic efforts by identifying regions for modification that are likely to enhance potency or selectivity without compromising other drug-like properties.

The synthesis and characterization of this compound also highlight advancements in analytical techniques used to study complex organic molecules. High-resolution spectroscopy methods such as NMR spectroscopy provide detailed insights into molecular structure and dynamics after functionalization. These tools are essential for confirming synthetic success and understanding how structural changes influence biological activity.

In conclusion,3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No: 1207006-05-0) represents a structurally intriguing molecule with significant potential as a pharmaceutical lead compound. Its unique scaffold combines elements known for biological activity while offering opportunities for further optimization through structural modifications like those involving the benzyl or 2-methylphenyl groups described herein.

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